molecular formula C9H10N2 B6306122 5,7-Dimethylimidazo[1,5-a]pyridine CAS No. 1427432-88-9

5,7-Dimethylimidazo[1,5-a]pyridine

Numéro de catalogue: B6306122
Numéro CAS: 1427432-88-9
Poids moléculaire: 146.19 g/mol
Clé InChI: STBAQYILVKMROJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,7-Dimethylimidazo[1,5-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The presence of two methyl groups at positions 5 and 7 of the imidazole ring distinguishes it from other imidazo[1,5-a]pyridine derivatives.

Méthodes De Préparation

The synthesis of 5,7-Dimethylimidazo[1,5-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-aminopyridine with 1,3-diketones under acidic conditions. This reaction typically proceeds through the formation of an intermediate enamine, which undergoes cyclization to yield the desired imidazo[1,5-a]pyridine derivative .

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced techniques to enhance yield and purity .

Analyse Des Réactions Chimiques

5,7-Dimethylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces reduced imidazo[1,5-a]pyridine derivatives .

Applications De Recherche Scientifique

Antitubercular Activity

Overview
DMIP and its derivatives have been investigated for their antitubercular properties, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). Several studies have synthesized and evaluated imidazo[1,2-a]pyridine derivatives for their efficacy against both replicating and non-replicating strains of Mtb.

Case Studies and Findings

  • A study synthesized a series of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and tested them for antitubercular activity. The most active compounds showed minimum inhibitory concentrations (MIC) ranging from 12.5 μg/mL against Mtb H37Rv strain, indicating moderate to good activity .
  • Another investigation explored various bicyclic heteroaromatic systems, including DMIP derivatives. The study found that certain isomers displayed potent activity against Mtb with MIC values as low as 0.1 μM, highlighting the potential of scaffold-switching strategies to enhance biological activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of DMIP derivatives. Key factors influencing biological activity include:

  • Substitution Patterns: The position and type of substituents on the imidazo ring significantly affect the compound's potency against Mtb.
  • Scaffold Variations: Altering the core structure can lead to enhanced activity against drug-resistant strains of TB.

Insights from Research
Research indicates that specific modifications at the 5 and 7 positions of the imidazo ring can lead to compounds with superior antitubercular activities. For instance, derivatives with electron-withdrawing groups often demonstrate increased potency due to improved interaction with biological targets .

Comparative Data Table

CompoundStructureMIC (μM)Activity Type
5aStructure12.5Antitubercular
5bStructure0.1Antitubercular
5cStructure>128Inactive

Activité Biologique

5,7-Dimethylimidazo[1,5-a]pyridine (DMIP) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the current understanding of DMIP's biological effects, particularly its antimicrobial, anti-inflammatory, and anticancer properties, supported by data from various studies.

Chemical Structure and Properties

This compound is characterized by its imidazo and pyridine rings which contribute to its biological activity. The presence of methyl groups at positions 5 and 7 enhances its lipophilicity and potential for interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of DMIP and its derivatives against various pathogens, including Mycobacterium tuberculosis (M. tuberculosis).

Table 1: Antimicrobial Activity of DMIP Derivatives

CompoundTarget PathogenMIC (µM)Reference
ND-09759M. tuberculosis (MDR)0.07-2.2Cheng et al., 2014
5,7-Dimethyl derivativeE. coli56Soukup et al., 2022
Imidazo[1,2-a]pyridine-3-carboxamideM. tuberculosis (XDR)0.07-0.14Recent developments

In a study by Cheng et al., ND-09759, a derivative of DMIP, demonstrated significant bactericidal activity comparable to first-line anti-TB drugs like isoniazid and rifampicin in a mouse model . The study indicated that treatment with ND-09759 led to a marked reduction in bacterial load in both lungs and spleens of infected mice.

Anti-inflammatory Activity

The anti-inflammatory potential of DMIP has also been explored. A recent study evaluated the compound's effects on nitric oxide synthase and cyclooxygenases, revealing promising results.

Table 2: Anti-inflammatory Activity of DMIP Derivatives

CompoundIC50 (µM)Reference
R410.25PubMed Study
R223.15PubMed Study

The in vitro studies showed that compounds derived from DMIP exhibited dose-dependent cytotoxicity with varying degrees of potency against inflammatory markers . Notably, compound R4 exhibited the most potent anti-inflammatory activity.

Anticancer Activity

The anticancer properties of DMIP and its analogs have been investigated in various cancer cell lines. These compounds have shown promise as potential therapeutic agents due to their ability to inhibit tumor growth.

Table 3: Anticancer Activity of DMIP Derivatives

CompoundCancer TypeIC50 (µM)Reference
Zolpidem derivativeBreast cancer<10Recent developments
Alpidem derivativeColon cancer<15Recent developments

Research indicates that several imidazopyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines while maintaining low toxicity towards normal cells .

Case Studies

  • Case Study on Tuberculosis Treatment : In a controlled study involving mice infected with M. tuberculosis, ND-09759 was administered alongside standard treatments. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting a synergistic effect that could be leveraged in clinical settings .
  • Inflammation Model : In an experimental model of paw edema in mice, the administration of R4 resulted in a significant reduction in paw size compared to control groups, demonstrating its potential as an anti-inflammatory agent .

Propriétés

IUPAC Name

5,7-dimethylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-3-8(2)11-6-10-5-9(11)4-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBAQYILVKMROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=CN2C(=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.